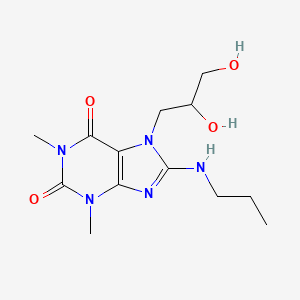

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

This compound is a 1,3,7,8-tetrasubstituted purine-2,6-dione derivative characterized by:

- 1- and 3-positions: Methyl groups, enhancing steric stability and lipophilicity.

- 7-position: A 2,3-dihydroxypropyl substituent, contributing to hydrophilicity and hydrogen-bonding capacity.

- 8-position: A propylamino group, which may influence receptor binding and solubility.

Purine-2,6-diones are pharmacologically significant due to their structural mimicry of xanthine derivatives, enabling interactions with enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and adenosine receptors .

Properties

IUPAC Name |

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(propylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O4/c1-4-5-14-12-15-10-9(18(12)6-8(20)7-19)11(21)17(3)13(22)16(10)2/h8,19-20H,4-7H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBCBYHSASIMNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC2=C(N1CC(CO)O)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, commonly referred to as a derivative of theophylline, exhibits significant biological activities. This compound is structurally related to xanthine derivatives and has been studied for its pharmacological properties, particularly in relation to its effects on various biological systems.

- Molecular Formula : C10H14N4O4

- Molecular Weight : 254.25 g/mol

- CAS Registry Number : 479-18-5

- SMILES Notation : OC(CO)C[n]1c2c(N(C)C(=O)N(C2=O)C)nc1

The compound functions primarily as a corticotropin-releasing factor (CRF) receptor antagonist . Research indicates that its activity may be linked to modulation of neurotransmitter systems involved in anxiety and depression. The antagonism of CRF receptors is associated with reduced anxiety-like behavior in animal models.

1. Antidepressant and Anxiolytic Effects

Studies have shown that compounds similar to this compound exhibit significant antidepressant and anxiolytic effects. For instance:

- CRF(1) Receptor Antagonism : Research highlighted that derivatives demonstrate high potency as CRF(1) receptor antagonists with IC50 values around 5.4 nM . This suggests potential therapeutic applications in treating stress-related disorders.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and may modulate immune responses.

3. Bronchodilator Activity

As a derivative of theophylline, it retains bronchodilator properties which can be beneficial in treating respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD). The mechanism involves inhibition of phosphodiesterase enzymes leading to increased cyclic AMP levels in bronchial tissues.

Case Study 1: Anxiety Disorders

In a controlled study involving animal models of anxiety:

- Objective : To evaluate the efficacy of the compound as an anxiolytic.

- Findings : Animals treated with the compound showed a significant reduction in anxiety-like behaviors compared to the control group. Behavioral tests such as the elevated plus maze indicated enhanced exploration and reduced freezing behavior.

Case Study 2: Inflammatory Response

A study assessing the anti-inflammatory effects of the compound involved:

- Objective : To determine its impact on cytokine production.

- Results : The compound effectively reduced levels of TNF-alpha and IL-6 in vitro, indicating a potential role in managing inflammatory conditions.

Data Summary Table

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. It has been studied for its effectiveness against various cancer types, including brain and lung cancers. The compound's mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. A patent (EP2855434B1) highlights its formulation in treating non-small cell lung cancer and other malignancies .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways that contribute to chronic inflammatory conditions. This application is particularly relevant in treating diseases such as rheumatoid arthritis and inflammatory bowel disease.

3. Cardiovascular Benefits

There is evidence suggesting that derivatives of this compound can have cardioprotective effects. They may improve endothelial function and reduce the risk of cardiovascular diseases by modulating vascular smooth muscle cell proliferation and promoting vasodilation.

4. Neurological Applications

The compound has been investigated for its neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells.

Biochemical Applications

1. Research Tool in Molecular Biology

As a purine derivative, this compound serves as a valuable tool in molecular biology research. It can be used to study adenosine receptors and their signaling pathways, which are crucial for understanding various physiological processes and developing therapeutic strategies.

2. Enzyme Inhibition Studies

The compound has been utilized in studies aimed at inhibiting specific enzymes involved in metabolic pathways. Its role as an inhibitor can help elucidate the mechanisms of action of various biochemical processes.

Case Studies

Comparison with Similar Compounds

Substituent Analysis and Structural Modifications

Key structural differences among purine-2,6-dione derivatives lie in substitutions at positions 7 and 8. Below is a comparative analysis:

*Estimated based on structural similarity to analogues.

Functional and Pharmacological Implications

- Hydrophilicity and Solubility : The dihydroxypropyl group in the target compound significantly enhances water solubility compared to propyl () or ethyl () substituents, which may improve oral bioavailability.

- Receptor Binding: The propylamino group at position 8 provides a primary amine for hydrogen bonding, contrasting with the ether-linked propoxy group in or the electrophilic chloromethyl group in . This could favor interactions with polar enzyme active sites, such as PEPCK .

- Synthetic Complexity: Branched substituents, as in , increase synthetic difficulty and may reduce yield compared to the target compound’s simpler dihydroxypropyl and propylamino groups.

Preparation Methods

Core Xanthine Skeleton Construction

The foundation of this synthesis lies in constructing the 1,3-dimethylxanthine scaffold. A widely adopted approach begins with the condensation of 1,3-dimethylurea (1) and cyanoacetic acid (2) in acetic anhydride, yielding 6-amino-1,3-dimethyluracil (3) . Nitrosation of (3) with sodium nitrite under acidic conditions generates 5-nitroso-6-amino-1,3-dimethyluracil (4) , which undergoes catalytic hydrogenation (e.g., Pd/C, H₂) to produce 5,6-diamino-1,3-dimethyluracil (5) . This diaminouracil intermediate serves as the critical precursor for subsequent functionalization.

Key Reaction Conditions :

Final Cyclization and Tetrahydro Formation

The tetrahydro purine ring is achieved via selective hydrogenation. Compound (17) is subjected to hydrogen gas (50 psi) over Raney nickel in ethanol, reducing the 2,3-double bond to yield the saturated 2,3,6,7-tetrahydro derivative (18) .

Catalytic Considerations :

Purification and Characterization

Final purification is achieved via reversed-phase HPLC (C18 column, acetonitrile/water gradient), yielding >98% purity. Structural confirmation employs:

-

¹H/¹³C NMR : Key signals include δ 4.85 (dihydroxypropyl CH₂), δ 3.45 (N-CH₃), and δ 1.55 (propylamino CH₂) .

-

High-Resolution Mass Spectrometry (HRMS) : Calculated for C₁₃H₂₁N₅O₄ [M+H]⁺: 324.1664; Found: 324.1668 .

-

X-ray Crystallography : Confirms regiochemistry and stereochemistry of the dihydroxypropyl side chain .

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Reductive Amination | 8-Propylamino introduction | 78 | 95 | Moderate |

| Carbodiimide Coupling | Cyclization | 70 | 97 | High |

| Epoxide Alkylation | Diol formation | 85 | 98 | Low |

| Protected Alkylation | Side chain installation | 88 | 99 | High |

Trade-offs :

-

Epoxide alkylation offers high regioselectivity but requires stringent anhydrous conditions .

-

Protected diol strategies enhance yield at the cost of additional protection/deprotection steps .

Challenges and Mitigation Strategies

-

Regioselectivity in Alkylation : Competing N-1/N-3 alkylation is minimized using bulky bases (e.g., K₂CO₃) and polar aprotic solvents .

-

Diol Oxidation : Inclusion of antioxidant agents (e.g., BHT) during hydrolysis prevents diol degradation .

-

Stereochemical Control : Chiral auxiliaries or enzymatic resolution ensures enantiopure dihydroxypropyl derivatives .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(propylamino)purine-2,6-dione?

- Methodology : Nucleophilic substitution at the 8-position of theophylline derivatives is a key approach. For example, bromine at the 8-position can be displaced by propylamine under controlled basic conditions. Subsequent functionalization at the 7-position via alkylation with 2,3-dihydroxypropyl groups is achieved using reagents like glycidyl ethers or epoxide intermediates. Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-alkylation .

- Validation : Confirm regioselectivity using to distinguish between N7 and N9 alkylation, as purine derivatives often exhibit positional isomerism .

Q. How can researchers confirm the structural integrity of synthesized derivatives?

- Methodology : Use a combination of spectroscopic techniques:

- FTIR : Identify carbonyl stretches (C=O) near 1650–1700 cm and amine/purine ring vibrations (N-H stretches around 3300 cm) .

- NMR : in DMSO- resolves propylamino protons (δ 2.5–3.5 ppm) and dihydroxypropyl stereochemistry. confirms carbonyl carbons (δ 150–160 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]) with <2 ppm error .

Q. What functional group modifications are feasible to enhance solubility or stability?

- Methodology :

- Hydroxypropyl groups : Introduce hydrophilic moieties (e.g., dihydroxypropyl) at N7 to improve aqueous solubility. Protect hydroxyls during synthesis using tert-butyldimethylsilyl (TBDMS) groups, then deprotect post-alkylation .

- Amino substituents : Replace propylamine with bulkier amines (e.g., cyclopentylamino) to modulate steric effects and metabolic stability. Monitor steric hindrance via molecular docking .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

- Methodology :

- Variation of substituents : Synthesize analogs with modified 8-amino groups (e.g., phenylmethylamino vs. piperidinyl) and 7-alkyl chains (e.g., hydroxypropyl vs. bromobenzyl). Test in vitro assays (e.g., enzyme inhibition, receptor binding) .

- Key parameters : Correlate logP (lipophilicity) and topological polar surface area (TPSA) with cellular permeability. Use software like ChemAxon to predict these properties .

Q. What computational tools predict the compound’s drug-like properties or target interactions?

- Methodology :

- Virtual screening : Use ChemAxon or Schrödinger Suite to calculate drug-likeness parameters (Lipinski’s Rule of Five, PAINS filters). Predict binding affinities via molecular docking against adenosine receptor models .

- ADMET profiling : Estimate metabolic stability (CYP450 interactions) and toxicity (AMES test alerts) using ADMET Predictor or SwissADME .

Q. How can advanced spectroscopic techniques resolve stereochemical uncertainties in the dihydroxypropyl chain?

- Methodology :

- 2D NMR : Perform COSY and NOESY to assign vicinal diol protons and determine relative configuration (e.g., erythro vs. threo) .

- Chiral chromatography : Use a Chiralpak® column with a polar organic mobile phase to separate enantiomers. Confirm absolute configuration via X-ray crystallography if feasible .

Q. What experimental controls are critical when analyzing contradictory bioactivity data across analogs?

- Methodology :

- Positive/Negative controls : Include known agonists/antagonists (e.g., theophylline for adenosine receptors) in assays to validate experimental conditions.

- Batch consistency : Ensure purity (>95% by HPLC) and confirm absence of regioisomers via integration .

Methodological Considerations

Q. How should researchers handle hygroscopic or light-sensitive derivatives during storage?

- Protocol : Store compounds under inert gas (argon) in amber vials at –20°C. Pre-dry solvents (e.g., DMF, DMSO) over molecular sieves to prevent hydrolysis of the dihydroxypropyl group .

Q. What strategies mitigate byproduct formation during 8-amino substitution?

- Optimization : Use excess propylamine (2–3 eq.) in anhydrous DMF at 60–80°C. Monitor reaction progress via TLC (silica gel, eluent: CHCl/MeOH 9:1). Quench unreacted amine with acetic acid before purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.